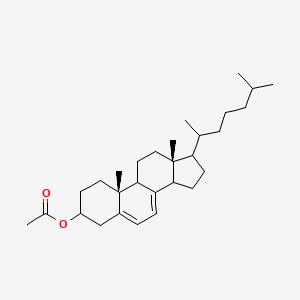
Cholesta-5,7-dien-3-beta-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a steroidal compound with the molecular formula C29H46O2 and a molecular weight of 426.6743 g/mol . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholesta-5,7-dien-3-beta-yl acetate can be synthesized through several methods. One common method involves the acetylation of 7-dehydrocholesterol. The process typically includes the reaction of 7-dehydrocholesterol with acetic anhydride in the presence of a catalyst such as pyridine . Another method involves the Diels-Alder reaction of a steroid containing a 5,7-diene system followed by oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cholesta-5,7-dien-3-beta-yl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of the acetate group with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: UHP and MTO in solvents like diethyl ether.
Reduction: LiAlH4 in anhydrous conditions.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 5,6beta-dihydroxy-5alpha-cholest-7-en-3beta-yl acetate.
Reduction: Cholesta-5,7-diene-1alpha,3beta-diol.
Substitution: Various substituted cholesta derivatives.
Aplicaciones Científicas De Investigación
Cholesta-5,7-dien-3-beta-yl acetate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of cholesta-5,7-dien-3-beta-yl acetate involves its interaction with various molecular targets and pathways. It can undergo photochemical reactions to form vitamin D3 analogs, which play crucial roles in calcium homeostasis and bone health . The compound’s ability to undergo oxidation and reduction reactions also makes it a valuable intermediate in biochemical pathways .
Comparación Con Compuestos Similares
Cholesta-5,7-dien-3-beta-yl acetate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
7-Dehydrocholesterol: The non-acetylated form, which is a precursor to vitamin D3.
Cholesta-5,7-dien-3-beta-yl benzoate: A derivative with a benzoate group instead of an acetate group.
Stigmasta-5,7-dien-3-beta-yl acetate: A similar compound with a different steroidal backbone.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C29H46O2 |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20?,23?,25?,26?,27?,28-,29+/m0/s1 |
Clave InChI |
ACGNVBRAISEVDK-MGYOZMDNSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
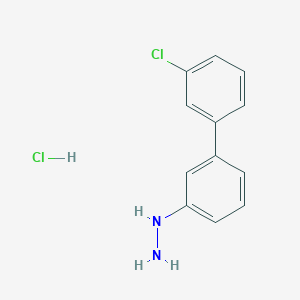
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
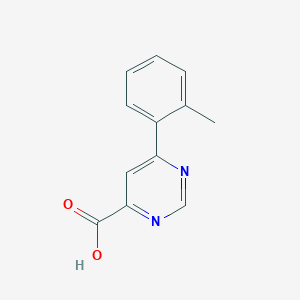
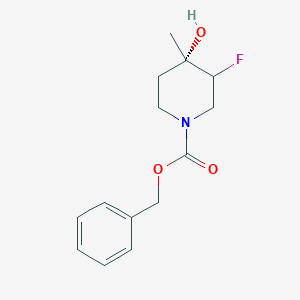

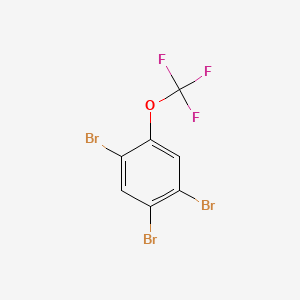


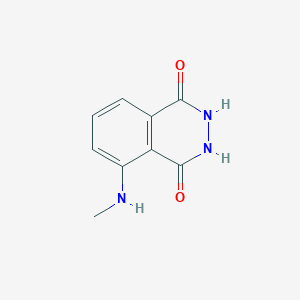
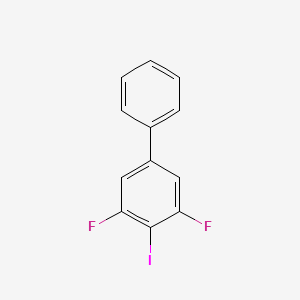

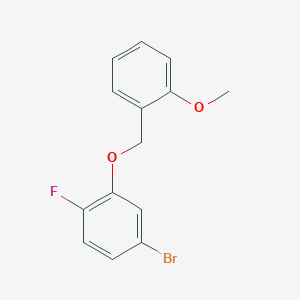
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
